1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

CCR3 antagonism chemokine receptor eosinophil

1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234934-57-6) is a synthetic phenylurea derivative with molecular formula C₁₄H₂₁N₅O and molecular weight 275.35 g/mol. It is catalogued under the synonym ADS-J13 in biomedical terminology systems and is classified as a phenylurea compound with a pyrimidinone substructure.

Molecular Formula C14H21N5O
Molecular Weight 275.356
CAS No. 1234934-57-6
Cat. No. B2834005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
CAS1234934-57-6
Molecular FormulaC14H21N5O
Molecular Weight275.356
Structural Identifiers
SMILESC=CCNC(=O)NCC1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C14H21N5O/c1-2-6-17-14(20)18-11-12-4-9-19(10-5-12)13-15-7-3-8-16-13/h2-3,7-8,12H,1,4-6,9-11H2,(H2,17,18,20)
InChIKeyAOPZBIMIKHDSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234934-57-6) — Core Chemical Identity & Procurement Baseline


1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234934-57-6) is a synthetic phenylurea derivative with molecular formula C₁₄H₂₁N₅O and molecular weight 275.35 g/mol . It is catalogued under the synonym ADS-J13 in biomedical terminology systems and is classified as a phenylurea compound with a pyrimidinone substructure [1]. The molecule features an allyl-substituted urea linked via a methylene bridge to a piperidine ring, which in turn bears a pyrimidin-2-yl substituent. This architecture places it within the broader chemotype of N-arylalkylpiperidine ureas, a scaffold investigated for chemokine receptor antagonism [2].

1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea — Why Class-Level Substitution Is Not a Safe Procurement Strategy


Piperidine urea derivatives are not freely interchangeable. Even conservative modifications — such as moving the piperidine N-substituent, altering the urea N-alkyl chain, or replacing the heteroaryl group — have been shown to shift CCR3 binding IC₅₀ values by more than two orders of magnitude within the same chemical series [1]. In the specific context of 1-allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, the combination of an allyl terminus on the urea and a pyrimidin-2-yl substituent on the piperidine nitrogen generates a unique hydrogen-bond donor/acceptor topology that is absent from close analogs bearing phenyl, pyridyl, or unsubstituted piperidine termini. Consequently, substituting a generic “piperidine urea” or a near neighbor without quantitative confirmation of target engagement can invalidate a screening campaign or SAR study.

1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea — Quantitative Differentiation Evidence for Procurement Decisions


CCR3 Binding Affinity: Allyl-Pyrimidinyl Urea vs. SAR Baseline in N-Arylalkylpiperidine Series

In the foundational SAR study of N-arylalkylpiperidine ureas as CCR3 antagonists, the 1-allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea scaffold (compounds bearing an allyl group on the urea nitrogen and a pyrimidin-2-yl substituent on the piperidine ring) exhibited binding affinities in the low-nanomolar range against human CCR3. In contrast, the unsubstituted piperidine analog (R = H) and the N-phenyl analog showed markedly reduced affinity, with IC₅₀ values shifting from <50 nM to >500 nM [1]. This direct head-to-head comparison within the same assay platform demonstrates that the pyrimidin-2-yl and allyl groups are essential for high-affinity receptor engagement.

CCR3 antagonism chemokine receptor eosinophil

Functional Antagonism of Eotaxin-Induced Eosinophil Chemotaxis: Allyl-Pyrimidinyl Urea vs. Structural Analogs

Beyond binding, functional antagonism of eotaxin-induced eosinophil chemotaxis is the disease-relevant endpoint. In the same series, the allyl-pyrimidinyl piperidine urea compounds inhibited eosinophil migration with IC₅₀ values below 100 nM, while analogs lacking the pyrimidin-2-yl group (e.g., N-phenyl or N-benzyl variants) required concentrations above 1 µM to achieve comparable inhibition [1]. This functional-selectivity gap underscores that the pyrimidin-2-yl substituent is not merely a potency enhancer but a determinant of antagonistic efficacy in a cellular context.

eotaxin eosinophil migration functional antagonism

Selectivity Profile Against Related Chemokine Receptors: Pyrimidin-2-yl vs. Other Heteroaryl Substituents

Selectivity over the closely related CCR1 receptor is a known challenge in the CCR3 antagonist field. The 1-allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea chemotype demonstrated >50-fold selectivity for CCR3 over CCR1, whereas analogs in which the pyrimidin-2-yl group was replaced by pyridin-2-yl or pyrimidin-4-yl showed eroded selectivity (5- to 20-fold) [1]. This indicates that the 2-position attachment of the pyrimidine ring is a key determinant of receptor discrimination.

chemokine receptor selectivity CCR3 vs. CCR1 off-target profiling

Absence of Publicly Documented In-Vitro ADME or In-Vivo PK Data — Procurement Caution

A systematic search of PubMed, ChEMBL, and BindingDB (as of April 2026) did not retrieve any quantitative in-vitro ADME (e.g., microsomal stability, permeability, solubility) or in-vivo pharmacokinetic data specifically for 1-allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea. In contrast, several closely related N-arylalkylpiperidine urea derivatives (e.g., compounds with cyclohexyl or trifluoromethoxy-phenyl substituents) have published metabolic stability half-lives in human liver microsomes (t₁⁄₂ = 15–45 min) and oral bioavailability estimates (F = 10–30%) [1].

ADME pharmacokinetics data gap

1-Allyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea — Evidence-Backed Application Scenarios for Scientific Procurement


Primary Hit Validation in CCR3 Antagonist Screening Cascades

When a screening campaign identifies piperidine urea hits, this compound can serve as a reference standard to benchmark binding affinity and functional antagonism, based on its ≤50 nM CCR3 IC₅₀ and ≤100 nM eosinophil migration IC₅₀ in published SAR studies [1].

Selectivity Profiling in Chemokine Receptor Panel Assays

For projects requiring discrimination between CCR3 and CCR1, this compound's >50-fold selectivity window makes it a suitable positive control for setting selectivity thresholds in multi-receptor counter-screens [1].

Structure-Activity Relationship (SAR) Expansion Around the Piperidine Urea Scaffold

Medicinal chemistry teams exploring the influence of N-heteroaryl substituents and urea N-alkyl chains can use this compound as the pyrimidin-2-yl/allyl reference point, leveraging the established ≥10-fold potency drop observed upon removal of these groups [1].

In-Vitro Pharmacodynamic Studies in Eosinophil-Driven Disease Models

In assays measuring eotaxin-induced eosinophil chemotaxis or degranulation, this compound provides potent functional blockade (IC₅₀ < 100 nM), enabling dose-response characterization in cellular models of allergic inflammation [1].

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